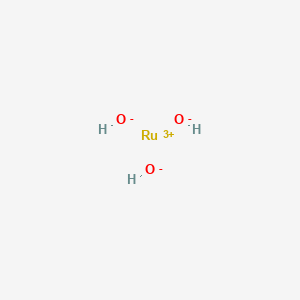
Ruthenium(3+) trihydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium(3+) trihydroxide is a chemical compound with the formula Ru(OH)₃ It is a hydroxide of ruthenium in the +3 oxidation state Ruthenium is a transition metal belonging to the platinum group, known for its diverse oxidation states and catalytic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Ruthenium(3+) trihydroxide can be synthesized through the hydrolysis of ruthenium(III) chloride in an aqueous solution. The reaction typically involves dissolving ruthenium(III) chloride in water and adjusting the pH to induce precipitation of the hydroxide: [ \text{RuCl}_3 + 3\text{H}_2\text{O} \rightarrow \text{Ru(OH)}_3 + 3\text{HCl} ]
Industrial Production Methods: Industrial production of ruthenium(III)trihydroxide often involves the use of ruthenium-containing ores or residues from other industrial processes. The ruthenium is extracted and purified, followed by controlled hydrolysis to produce the hydroxide. The process may involve multiple steps, including solvent extraction, precipitation, and filtration to obtain high-purity ruthenium(III)trihydroxide.
Chemical Reactions Analysis
Types of Reactions: Ruthenium(3+) trihydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) compounds.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) compounds.
Substitution: Ligand exchange reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents, with temperature and pH adjustments to control the reaction pathways.
Major Products Formed:
Oxidation Products: Ruthenium dioxide (RuO₂), ruthenium tetroxide (RuO₄).
Reduction Products: Ruthenium(II) complexes with various ligands.
Scientific Research Applications
Ruthenium(3+) trihydroxide has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various chemical reactions, including hydrogenation, oxidation, and polymerization reactions.
Materials Science: It is employed in the synthesis of advanced materials, such as ruthenium-based nanomaterials and thin films.
Medicine: Ruthenium compounds, including ruthenium(III)trihydroxide, are investigated for their potential anticancer properties and as components of drug delivery systems.
Environmental Science: It is used in the development of catalysts for environmental remediation, such as the degradation of pollutants.
Mechanism of Action
Ruthenium(3+) trihydroxide can be compared with other ruthenium hydroxides and oxides:
Ruthenium(IV) dioxide (RuO₂): A higher oxidation state oxide with strong catalytic properties, particularly in oxygen evolution reactions.
Ruthenium(II) complexes: Lower oxidation state compounds with diverse coordination chemistry and applications in catalysis and medicine.
Uniqueness: this compound is unique due to its intermediate oxidation state, allowing it to participate in both oxidation and reduction reactions. This versatility makes it valuable in various catalytic and research applications.
Comparison with Similar Compounds
- Ruthenium(IV) dioxide (RuO₂)
- Ruthenium(II) complexes
- Ruthenium tetroxide (RuO₄)
Properties
Molecular Formula |
H3O3Ru |
|---|---|
Molecular Weight |
152.1 g/mol |
IUPAC Name |
ruthenium(3+);trihydroxide |
InChI |
InChI=1S/3H2O.Ru/h3*1H2;/q;;;+3/p-3 |
InChI Key |
VDRDGQXTSLSKKY-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[OH-].[OH-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-7-(2-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-2-ol](/img/structure/B8344588.png)
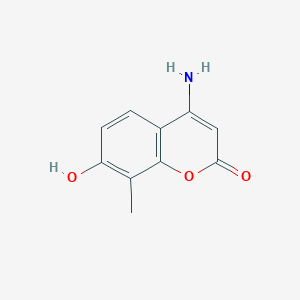
![6,7-dihydro-2-(hydroxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester](/img/structure/B8344591.png)
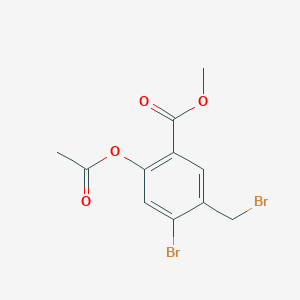
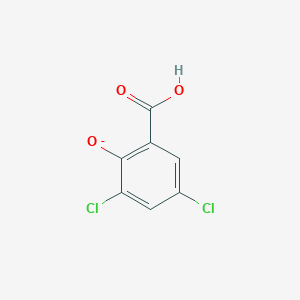
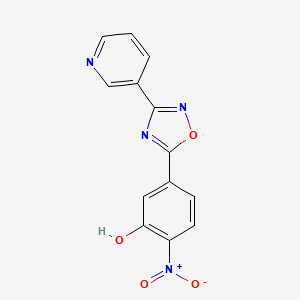
![7-Chloro-6-hydroxy-3-(2,2,2-trifluoroacetyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8344624.png)
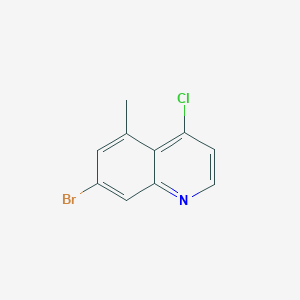
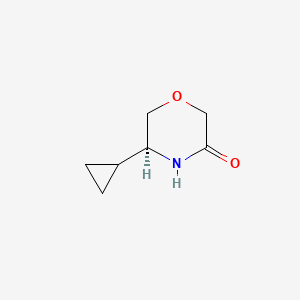
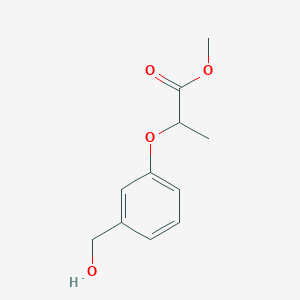
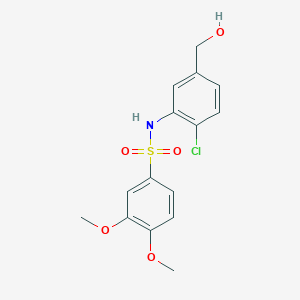
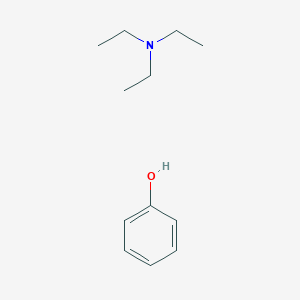
![(2-chlorophenyl)methyl N-[1-[[2-(1-hydroxyethyl)-1,3-thiazol-4-yl]methyl]pyrazol-4-yl]carbamate](/img/structure/B8344685.png)
![5-Amino-2-[(1-isopropylpiperidin-4-yl)oxy]pyridine](/img/structure/B8344691.png)
